molecular formula C16H18N4O3 B4089761 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide

4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide

Cat. No.: B4089761
M. Wt: 314.34 g/mol
InChI Key: MAKHZTIVNWWWHC-UHFFFAOYSA-N
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Description

4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by the introduction of the aminoethylamino group through a series of substitution reactions. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different functional groups, such as:

  • 4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
  • 4-(2-aminoethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide

Uniqueness

What sets 4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(2-aminoethylamino)-N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-3-2-4-13(9-11)19-16(21)12-5-6-14(18-8-7-17)15(10-12)20(22)23/h2-6,9-10,18H,7-8,17H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKHZTIVNWWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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